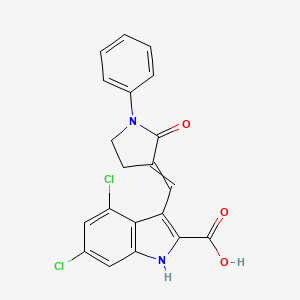

(E)-4,6-Dichloro-3-((2-oxo-1-phenylpyrrolidin-3-ylidene)methyl)-1H-indole-2-carboxylic acid

Description

(E)-4,6-Dichloro-3-((2-oxo-1-phenylpyrrolidin-3-ylidene)methyl)-1H-indole-2-carboxylic acid is a heterocyclic compound featuring an indole core substituted with chlorine atoms at positions 4 and 6, a carboxylic acid group at position 2, and a conjugated (E)-configured enamine system linking the indole to a 2-oxo-1-phenylpyrrolidine moiety.

The synthesis of such compounds typically involves condensation reactions between 3-formyl-indole derivatives and heterocyclic amines. For example, analogous derivatives like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid are synthesized via refluxing 3-formyl-indole precursors with thiazolone derivatives in acetic acid, followed by recrystallization .

Properties

IUPAC Name |

4,6-dichloro-3-[(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O3/c21-12-9-15(22)17-14(18(20(26)27)23-16(17)10-12)8-11-6-7-24(19(11)25)13-4-2-1-3-5-13/h1-5,8-10,23H,6-7H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIRQCDDCGAGET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,6-Dichloro-3-((2-oxo-1-phenylpyrrolidin-3-ylidene)methyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. The key steps include the formation of the indole core, chlorination of the aromatic rings, and the introduction of the pyrrolidinone moiety. Common reagents used in these reactions include chlorinating agents like thionyl chloride and oxidizing agents like potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-4,6-Dichloro-3-((2-oxo-1-phenylpyrrolidin-3-ylidene)methyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry Applications

In synthetic chemistry, (E)-4,6-Dichloro-3-((2-oxo-1-phenylpyrrolidin-3-ylidene)methyl)-1H-indole-2-carboxylic acid serves as a versatile building block for the synthesis of more complex molecules. It can undergo various chemical reactions such as:

- Oxidation : Introducing additional functional groups.

- Reduction : Modifying the oxidation state to alter biological activity.

- Substitution : Replacing halogen atoms with other functional groups.

Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Controlled conditions are essential to minimize side reactions.

Biological Research Applications

The compound is significant in biological research due to its potential effects on biological systems:

Case Studies

- Neuroprotective Properties : Research indicates that derivatives of this compound may protect against neurotoxic damage associated with conditions like stroke and neurodegenerative diseases (e.g., Alzheimer's disease) .

- Antimicrobial Activity : Studies have demonstrated its potential as an inhibitor against bacterial proteins, suggesting applications in treating infections caused by resistant strains .

Medicinal Chemistry Applications

In medicinal chemistry, this compound is investigated for its therapeutic properties:

Therapeutic Potential

The compound has shown promise in treating various neurodegenerative diseases and disorders related to excitatory amino acids. It acts as an antagonist to excitatory pathways, which may be beneficial in conditions such as:

- Neurodegenerative diseases (e.g., Huntington's disease)

- Epilepsy

- Chronic pain management

Clinical Insights

Research suggests that the sodium salt form of this compound may enhance its bioavailability and efficacy in clinical settings .

Industrial Applications

In industrial contexts, this compound is utilized for developing advanced materials:

Material Science

The compound's unique structure allows it to be integrated into electronic materials and coatings, enhancing their performance characteristics due to the presence of chlorinated aromatic rings.

Mechanism of Action

The mechanism of action of (E)-4,6-Dichloro-3-((2-oxo-1-phenylpyrrolidin-3-ylidene)methyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in its dichloro-substituted indole core and the pyrrolidinone-linked phenyl group. Below is a comparative analysis with the closely related derivative from :

Implications of Structural Differences

- Heterocyclic Ring Diversity: The pyrrolidinone ring in the target compound vs. the thiazolone ring in Derivative 2a/2b introduces differences in hydrogen-bonding capacity and steric bulk. Pyrrolidinones are more flexible, which may influence binding interactions in biological targets.

- Synthetic Flexibility: Both compounds employ condensation reactions, but the choice of heterocyclic amine (pyrrolidinone vs. thiazolone) dictates the final structure’s electronic and spatial properties.

Crystallographic and Computational Insights

The structural determination of such compounds often relies on X-ray crystallography using software suites like SHELX and WinGX . For instance:

Biological Activity

(E)-4,6-Dichloro-3-((2-oxo-1-phenylpyrrolidin-3-ylidene)methyl)-1H-indole-2-carboxylic acid, commonly referred to as GV-196771, is a complex organic compound belonging to the indolecarboxylic acid family. Its unique structural features, including a dichlorinated indole structure and a pyrrolidinylidene moiety, suggest potential for significant biological activity. This article will explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Structural Characteristics

The molecular formula of GV-196771 is with a molecular weight of approximately 401.2 g/mol. The compound's structure is characterized by:

| Feature | Description |

|---|---|

| Indole Core | Provides a framework for biological activity |

| Dichlorination | Enhances lipophilicity and receptor binding |

| Pyrrolidinylidene Moiety | Potentially increases interaction with biological targets |

Biological Activity

Research indicates that compounds within the indolecarboxylic acid class often exhibit diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Preliminary studies on GV-196771 have shown promise in several areas:

1. Antioxidant Activity

GV-196771 has demonstrated significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases.

2. Neuroprotective Effects

The compound has been investigated for its potential neuroprotective effects against excitotoxicity, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that GV-196771 may act as an antagonist at glutamatergic receptors, thereby reducing neuronal damage caused by excessive glutamate signaling .

3. Anticancer Properties

Preliminary findings indicate that GV-196771 may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

The biological activity of GV-196771 is thought to be mediated through its interaction with various molecular targets:

- Glutamate Receptors : By acting as an antagonist at AMPA-type receptors, GV-196771 may modulate excitatory neurotransmission and protect against excitotoxicity.

- Reactive Oxygen Species (ROS) : The compound's antioxidant properties may mitigate ROS production, thus protecting cellular integrity.

Case Studies

Several studies have explored the efficacy of GV-196771 in different biological contexts:

Case Study 1: Neuroprotection in Animal Models

In a study involving rodent models of neurodegeneration, administration of GV-196771 significantly improved cognitive function and reduced markers of oxidative stress compared to control groups .

Case Study 2: Anticancer Activity

Research conducted on human cancer cell lines demonstrated that GV-196771 effectively inhibited cell growth and induced apoptosis at micromolar concentrations. Specific pathways involved include the p53 signaling pathway and caspase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.